Cas no 2171431-41-5 ((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}butanoic acid)
L’acido (3S)-3-{2-({(9H-fluoren-9-il)metossicarbonil}ammino)metil-2-metilbutanamido}butanoico è un composto organico utilizzato principalmente nella sintesi peptidica, in particolare nella strategia Fmoc (9-fluorenilmetossicarbonile). La sua struttura chirale in posizione (3S) e il gruppo protettivo Fmoc lo rendono ideale per la costruzione controllata di peptidi, garantendo alta selettività e stabilità durante le reazioni di accoppiamento. La presenza del gruppo metilbutanoico migliora la solubilità in solventi organici polari, facilitando la purificazione. Questo derivato amminoacidico è particolarmente utile nella chimica combinatoria e nella produzione di farmaci peptidici, offrendo un equilibrio ottimale tra reattività e protezione dei gruppi funzionali.
2171431-41-5 structure
Product Name:(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}butanoic acid
Numero CAS:2171431-41-5
MF:C25H30N2O5
MW:438.516107082367
CID:5867028
PubChem ID:165499310
Update Time:2025-07-21
(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}butanoic acid
- 2171431-41-5
- EN300-1576878
- (3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid
-
- Inchi: 1S/C25H30N2O5/c1-4-25(3,23(30)27-16(2)13-22(28)29)15-26-24(31)32-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,4,13-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,29)/t16-,25?/m0/s1
- Chiave InChI: SSYADEKQQLTUED-YPHZTSLFSA-N
- Sorrisi: O(C(NCC(C)(C(N[C@@H](C)CC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 438.21547206g/mol
- Massa monoisotopica: 438.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 10
- Complessità: 661
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 105Ų
(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}butanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1576878-50mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1576878-100mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 100mg |
$2963.0 | 2023-09-24 | ||
| Enamine | EN300-1576878-250mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 250mg |
$3099.0 | 2023-09-24 | ||
| Enamine | EN300-1576878-500mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 500mg |
$3233.0 | 2023-09-24 | ||
| Enamine | EN300-1576878-1000mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1576878-2500mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 2500mg |
$6602.0 | 2023-09-24 | ||
| Enamine | EN300-1576878-5000mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1576878-10000mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 10000mg |
$14487.0 | 2023-09-24 | ||
| Enamine | EN300-1576878-1.0g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}butanoic acid |
2171431-41-5 | 1g |
$0.0 | 2023-06-05 |
(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}butanoic acid Letteratura correlata
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
2171431-41-5 ((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}butanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso